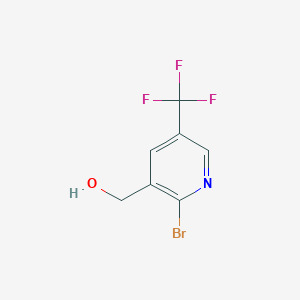

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

説明

BenchChem offers high-quality 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGCEMCUWMOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245624 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227580-00-8 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility Profile of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol in Organic Solvents

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of solubility, presents detailed, field-proven experimental protocols for accurate solubility measurement, and offers insights into the interpretation of the resulting data. By integrating established methodologies with the underlying physicochemical principles, this guide serves as a practical resource for characterizing this and other novel chemical entities.

Introduction: Understanding the Molecule and Its Expected Solubility Behavior

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a bromine atom, a trifluoromethyl group, and a hydroxymethyl group, suggests a molecule with moderate polarity. The presence of the hydroxymethyl group allows for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the oxygen and nitrogen atoms). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the molecule's overall electronic distribution and intermolecular interactions.

Based on the principle of "like dissolves like," it is anticipated that 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol).[1][2][3][4] Its solubility is expected to be lower in nonpolar solvents like hexane. The interplay of polarity, hydrogen bonding capability, and molecular size will ultimately dictate its solubility in a given solvent.[5]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic process:

-

Solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy).

-

Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps. For 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol, the key interactions will be dipole-dipole forces and, most significantly, hydrogen bonds with protic solvents.

Experimental Determination of Solubility: A Multi-faceted Approach

Accurate determination of solubility is crucial in various stages of research and development.[6][7] Several methods can be employed, ranging from the highly accurate but time-consuming shake-flask method to rapid high-throughput screening techniques.[8][9]

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[8][9] It involves adding an excess of the solute to a known volume of the solvent and agitating the mixture until equilibrium is reached.

-

Preparation: Add an excess amount of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol to a series of vials, each containing a precise volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gravimetric analysis.

Diagram: Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Analysis for Saturated Solutions

A straightforward method for determining solubility, particularly for non-volatile solutes, is the gravimetric method.[7][10][11]

-

Prepare Saturated Solution: Generate a saturated solution as described in steps 1-3 of the shake-flask method.

-

Aliquot and Weigh: Pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. Record the total weight.

-

Evaporate Solvent: Carefully evaporate the solvent in a fume hood or a gentle oven until the solute is completely dry.

-

Final Weighing: Cool the evaporating dish in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mg/mL.

Diagram: Gravimetric Analysis Workflow

Caption: Step-by-step process for gravimetric solubility determination.

High-Throughput Screening: Nephelometry

For rapid screening of solubility in multiple solvents, laser nephelometry is a powerful technique.[6][12][13] This method measures the light scattered by undissolved particles in a solution.

-

Stock Solution: Prepare a concentrated stock solution of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol in a highly soluble solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the test solvents.

-

Incubation: Incubate the plate for a set period to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which the turbidity significantly increases corresponds to the kinetic solubility limit.

Data Presentation and Interpretation

The solubility data for 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Solubility (mg/mL) | Method |

| Methanol | 32.7 | Donor & Acceptor | > 100 | Gravimetric |

| Ethanol | 24.5 | Donor & Acceptor | > 100 | Gravimetric |

| Acetone | 20.7 | Acceptor | 50-75 | HPLC |

| Dichloromethane | 9.1 | None | 20-30 | HPLC |

| Toluene | 2.4 | None | 5-10 | HPLC |

| Hexane | 1.9 | None | < 1 | HPLC |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

The trend in the hypothetical data aligns with the theoretical predictions. The highest solubility is observed in polar, protic solvents (methanol and ethanol), where hydrogen bonding plays a significant role. The solubility decreases as the solvent polarity and hydrogen bonding capability decrease.

Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol in organic solvents. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate accurate and reliable solubility data. This information is fundamental for subsequent stages of drug discovery and development, including formulation, bioavailability studies, and process chemistry.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Fiveable. (n.d.). 3.10 Solubility | AP Chemistry. Retrieved from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. caymanchem.com [caymanchem.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Introduction: Strategic Importance of 2-Aryl-5-(trifluoromethyl)pyridine-3-methanol Scaffolds

The 2-aryl-5-(trifluoromethyl)pyridine-3-methanol structural motif is of significant interest to researchers in medicinal chemistry and materials science. The pyridine core is a prevalent feature in numerous pharmaceuticals, and its substitution pattern dramatically influences its physicochemical and biological properties.[1][2] The trifluoromethyl group, a powerful electron-withdrawing moiety, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The hydroxymethyl group provides a versatile handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5][6] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[7][8]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol with various aryl and heteroaryl boronic acids. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and provide troubleshooting guidance to enable researchers to successfully synthesize the desired 2-aryl-5-(trifluoromethyl)pyridine-3-methanol derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol, forming a Pd(II) intermediate. The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position is anticipated to facilitate this rate-limiting step.[9]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[7][10][11][12] This species then transfers its organic group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Critical Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol hinges on the careful selection of the catalyst, ligand, base, and solvent. The electronic properties of the substrate and the presence of the hydroxymethyl group necessitate specific considerations.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is paramount for achieving high catalytic activity and stability.

-

Palladium Precatalysts: Common and effective precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4][7] For this electron-deficient substrate, a catalyst system that is both highly active and resistant to decomposition is desirable.

-

Ligands: The use of bulky, electron-rich phosphine ligands can significantly enhance the rate of both oxidative addition and reductive elimination.[13] For challenging couplings, ligands such as SPhos, XPhos, or RuPhos are often employed. Given the electron-deficient nature of the pyridine ring, a ligand that promotes a high turnover number is advantageous. N-heterocyclic carbene (NHC) ligands, often found in PEPPSI-type catalysts, also show excellent activity for coupling of bromopyridines.[13][14]

| Catalyst System | Loading (mol%) | Key Characteristics |

| Pd(PPh₃)₄ | 2-5 | A versatile, air-stable catalyst suitable for a range of couplings. |

| Pd₂(dba)₃ / SPhos | 1-3 | Highly active for electron-deficient and sterically hindered substrates. |

| PEPPSI-IPr | 0.5-2 | An air and moisture-stable precatalyst with a highly active NHC ligand. |

Fictionalized data for comparison and illustrative purposes.

The Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10][11][12] The choice of base can also influence the reaction rate and the prevalence of side reactions.

-

Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[12] Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents. Potassium phosphate is another strong contender, particularly with electron-deficient systems.

-

Hydroxide Bases: While NaOH and KOH can be used, their high basicity may promote side reactions, especially with sensitive functional groups.[12]

-

Fluoride Sources: Potassium fluoride (KF) can be used, particularly when base-labile functional groups are present.[7]

For the coupling of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.

Solvent System Selection

The solvent must be capable of dissolving the reagents and catalyst system and is often used as a mixture with water to facilitate the dissolution of the inorganic base and the formation of the boronate.[15][16][17]

-

Aprotic Solvents: 1,4-Dioxane, toluene, and dimethoxyethane (DME) are frequently employed, often in combination with water.[1][15]

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used, though it may require higher temperatures for purification due to its high boiling point.[18][19]

A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely applicable solvent system for Suzuki-Miyaura couplings.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol with a generic arylboronic acid.

Reagents and Materials

-

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-5-(trifluoromethyl)pyridine-3-methanol.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor quality reagents. | Use a fresh batch of catalyst; Ensure thorough degassing; Use freshly purchased or purified reagents. |

| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents; Minimize reaction time once the starting material is consumed. |

| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Ensure a strictly inert atmosphere; Screen different ligands and bases to optimize transmetalation. |

| Decomposition of Starting Material or Product | Reaction temperature is too high; Incompatible base. | Lower the reaction temperature; Screen milder bases such as K₃PO₄ or KF. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-(trifluoromethyl)pyridine-3-methanol derivatives. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocol outlined in this document provides a robust starting point for the successful implementation of this important transformation in a research setting.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemist, T. O. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 14, 2026, from [Link]

-

Couto, I., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

da Silva, R. G., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

-

Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

-

ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

-

Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

-

Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Organic Chemistry Frontiers. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Publishing. [Link]

-

National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

ResearchGate. (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

-

Ramesh, R., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 14531–14541. [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

-

PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]

-

Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

SpringerNature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Oxidation of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol to aldehydes

Application Note: Oxidation of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol to Aldehydes

Executive Summary

This guide details the oxidation of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol to its corresponding aldehyde, 2-Bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde .[1][2] This transformation is a critical step in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds.[3][1][2]

The presence of strong electron-withdrawing groups (EWGs)—specifically the trifluoromethyl (

-

Reduced Nucleophilicity: The alcohol oxygen is less nucleophilic, potentially slowing reaction kinetics with electrophilic oxidants.[3]

-

Hydrate Stability: The resulting aldehyde is highly electrophilic at the carbonyl carbon, making it prone to hydration (gem-diol formation) in the presence of water.[3][2]

-

Over-Oxidation Risk: While less prone than electron-rich systems, the aldehyde can still over-oxidize to the carboxylic acid if not carefully controlled.[3][2]

This note provides two validated protocols: Method A (Manganese Dioxide) for robust scale-up and Method B (Swern Oxidation) for high-precision laboratory synthesis.[3]

Chemical Context & Strategy

Substrate Analysis

-

Starting Material: 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol[1][2]

-

Target Product: 2-Bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde[1][2]

Mechanism & Selection Logic

The electron-deficient nature of the pyridine ring dictates the choice of oxidant.[3][2]

| Method | Suitability | Pros | Cons |

| MnO₂ (Activated) | High | Chemoselective for benzylic-like alcohols.[1][2] No over-oxidation.[3][2] Easy filtration workup.[3][2] | Requires large excess (10-20 eq).[3][1][2] Quality of reagent varies batch-to-batch.[1][2] |

| Swern | High | Reliable, low temperature.[3][2] Excellent for sterically hindered or deactivated alcohols.[3][2] | Requires cryogenic conditions (-78°C).[3][1][2] Generates dimethyl sulfide (stench).[3][2] |

| DMP | Medium | Mild, room temp.[3][2] | Expensive for scale-up.[3][1][2] Acidic byproduct can be problematic without buffering.[3][2] |

| PCC/PDC | Low | Effective but toxic (Chromium).[3] | Difficult workup (tar formation).[3][2] Environmental hazard.[3][2] |

Experimental Workflows (Graphviz)

The following diagrams illustrate the decision logic and the specific workflow for the recommended MnO₂ protocol.

Figure 1: Strategic Decision Tree for oxidation of electron-deficient pyridine alcohols.

Detailed Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Best for: Scale-up (>1g), ease of workup, and avoiding odorous byproducts.

Reagents:

-

Activated MnO₂ (10.0 – 20.0 eq) [Note: "Activated" is critical.[3] Commercial sources vary; reliable suppliers include Sigma-Aldrich or Alfa Aesar].[3][1][2]

-

Solvent: Dichloromethane (DCM) or Chloroform (

).[3]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (1.0 wt) in anhydrous DCM (10-15 volumes).

-

Addition: Add Activated MnO₂ (10.0 equivalents) in a single portion.

-

Reaction: Stir the mixture vigorously at reflux (40°C) for 4–16 hours.

-

Workup:

-

Isolation: Concentrate the clear filtrate under reduced pressure (rotary evaporator, bath <35°C) to afford the crude aldehyde.

-

Purification: Often sufficiently pure (>90%) for the next step.[3] If necessary, purify via rapid silica gel chromatography (0-20% EtOAc in Hexanes).[3][2]

Method B: Swern Oxidation

Best for: Small scale, stubborn substrates, or when MnO₂ fails to drive to completion.

Reagents:

-

Oxalyl Chloride (1.5 eq)[5]

-

DMSO (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

Procedure:

-

Activation: In a flame-dried flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.5 eq) in anhydrous DCM (5 vol). Cool to -78°C (Dry ice/Acetone bath).

-

DMSO Addition: Add DMSO (3.0 eq) dropwise over 5-10 minutes. Gas evolution (CO/CO₂) occurs.[3][2][5] Stir at -78°C for 15 minutes.

-

Substrate Addition: Dissolve the alcohol (1.0 eq) in minimum DCM (2-3 vol) and add dropwise to the cold mixture. Maintain temp < -60°C.

-

Oxidation: Stir at -78°C for 30–45 minutes.

-

Termination: Add Triethylamine (5.0 eq) dropwise. The mixture will turn into a thick white suspension.[3][2]

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup:

Quality Control & Validation

| Parameter | Expected Result | Notes |

| Appearance | White/Yellowish Solid or Oil | Color deepens upon oxidation/decomposition.[1][2] |

| ¹H NMR (CDCl₃) | Aldehyde Proton: | Distinctive downfield shift.[3] Disappearance of |

| ¹H NMR (Aromatic) | Two singlets (or doublets with small coupling) | H4 and H6 protons will shift downfield due to the carbonyl EWG.[3] |

| LCMS | M+1 (hydrate) or M+1 (aldehyde) | Aldehydes often fly as hydrates ( |

Critical Troubleshooting - Hydration:

Due to the electron-withdrawing

-

Observation: NMR shows a small peak around 6.0-6.5 ppm (hydrate CH) and reduced aldehyde peak size.[3][2]

-

Solution: Store under Argon.[3][2] If using in a subsequent reaction (e.g., reductive amination), the hydrate usually reacts identically to the aldehyde, so dehydration is not strictly necessary.[2]

Safety Information

-

2-Bromo-5-(trifluoromethyl)pyridine derivatives: Irritants.[1][2] Potential skin sensitizers.[3][2] Handle in a fume hood.

-

Oxalyl Chloride: Releases toxic CO and HCl gas.[3][2] Fatal if inhaled.[3][2]

-

DMSO/Swern: Generates Dimethyl Sulfide (DMS), which has a foul "rotten cabbage" odor.[3] Treat glassware with bleach (hypochlorite) to oxidize DMS before removing from the hood.[3]

References

-

Swern Oxidation Mechanism & Protocol

-

Manganese Dioxide (MnO₂)

-

Substrate Data (2-Bromo-5-(trifluoromethyl)pyridine-3-methanol)

-

General Pyridine Oxidation Strategies

Sources

- 1. 1211515-87-5|2-Bromo-5-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

Application Note: Strategic Halogenation of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Executive Summary

This guide details the conversion of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (Substrate 1 ) into its corresponding alkyl halides (Chloride, Bromide, Iodide). This scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors), serving as a "linchpin" for coupling reactions.

Unlike standard benzyl alcohols, Substrate 1 possesses a highly electron-deficient pyridine ring due to the synergistic electron-withdrawing effects of the 2-Bromo and 5-Trifluoromethyl groups. This electronic profile necessitates specific synthetic strategies that favor

Strategic Analysis & Chemical Logic

Electronic Environment and Reactivity

The reactivity of Substrate 1 is defined by three structural features:

-

Pyridine Nitrogen: Typically a nucleophile, but here rendered non-basic and non-nucleophilic by the EWGs (

). This significantly reduces the risk of self-quaternization (intermolecular polymerization), a common failure mode in simple picolyl halide synthesis. -

5-Trifluoromethyl (

): Strongly deactivates the ring. It destabilizes carbocation formation at the benzylic (C3) position, effectively shutting down -

2-Bromo (

): Provides steric bulk ortho to the reaction center. Implication: Bulky chlorinating agents may require elevated temperatures or catalytic activation.

Reaction Pathway Decision Tree

The choice of halogenation method depends on the desired halide and downstream application.

Figure 1: Decision matrix for selecting the optimal halogenation pathway based on the target halide.

Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride ( )

Objective: Synthesis of 2-Bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine.

Mechanism: Nucleophilic substitution via an halosulfite intermediate.

Why this method?

Materials

-

Substrate 1 (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) [Anhydrous]

-

Catalytic DMF (0.1 eq) or Pyridine (1.1 eq)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (

) or -

Dissolution: Dissolve Substrate 1 in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

-

Addition: Add the base (Pyridine or Triethylamine) if using.[1] Note: For this specific electron-deficient substrate, catalytic DMF is often sufficient to form the Vilsmeier-Haack-like active species without stoichiometric base.

-

Reagent Addition: Add

dropwise via syringe over 10 minutes. -

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc). The alcohol is more polar than the chloride.

-

-

Workup:

-

Quench carefully with saturated

solution (gas evolution!). -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps. If necessary, purify via short silica plug (eluting with 10% EtOAc/Hexanes).

Protocol B: Bromination via Appell Reaction

Objective: Synthesis of 2-Bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine.

Mechanism:

Materials

-

Substrate 1 (1.0 eq)

-

Carbon Tetrabromide (

) (1.1 eq) -

Triphenylphosphine (

) (1.1 eq) -

DCM or THF [Anhydrous]

Step-by-Step Procedure

-

Setup: Use a dry flask under inert atmosphere (

or Ar). -

Dissolution: Dissolve Substrate 1 and

in DCM (0.1 M). Cool to 0°C. -

Activation: Dissolve

in a minimal amount of DCM and add it dropwise to the reaction mixture.-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

-

Workup:

-

Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (

). -

Filter the solids through a Celite pad.

-

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The bromide is less stable than the chloride; store at -20°C.

Mechanistic Visualization (Appell Reaction)

The Appell reaction is the preferred method for bromination due to its mildness. The driving force is the formation of the strong

Figure 2: Step-wise mechanism of the Appell reaction applied to Substrate 1.

Analytical Data & Troubleshooting

Expected NMR Shifts

Conversion is best monitored by

| Compound | Proton Environment ( | Approx. Chemical Shift ( | Multiplicity |

| Alcohol (Start) | 4.60 – 4.80 | Singlet (or doublet if coupled to OH) | |

| Chloride (Product) | 4.90 – 5.10 | Singlet | |

| Bromide (Product) | 4.80 – 5.00 | Singlet |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chlorination) | Formation of HCl salt trapping product in aqueous layer during workup. | Ensure aqueous layer pH is basic (>8) during extraction. Use DCM/IPA for extraction. |

| Sticky Solid ( | Incomplete precipitation in Appell reaction. | Triturate crude residue with cold Ether/Hexane (1:1) multiple times. |

| No Reaction | Steric hindrance from 2-Br group. | Increase temperature to reflux (DCM) or switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. |

Safety & Stability Guidelines

-

Vesicant Hazard: Benzylic-type halides are potent lachrymators and vesicants (blister agents). Always handle in a fume hood. Wear double nitrile gloves.

-

Stability: While the electron-deficient ring stabilizes the molecule against self-polymerization, the alkyl bromide is sensitive to light and moisture. Store under Argon at 4°C or -20°C.

-

HF Generation: In the unlikely event of extreme hydrolysis, the

group can release HF. Avoid contact with strong Lewis acids at high temperatures unless necessary.

References

-

Appel Reaction Mechanism & Utility

-

Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International Edition in English, 1975, 14(12), 801–811.[2]

-

-

Halogenation of Pyridine Methanols (Thionyl Chloride)

- Organic Chemistry Portal, "Thionyl Chloride - Reagent for Chlorin

-

Synthesis of Trifluoromethylpyridine Intermediates

- Schlosser, M. et al. "The regioselective functionalization of (trifluoromethyl)pyridines." European Journal of Organic Chemistry, 2003. (General reactivity of CF3-pyridines).

-

Relevant Patent Context: WO2006032023 (Synthesis of related trifluoromethyl pyridine intermediates).

-

Handling of Benzylic Halides

- National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

Sources

Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Executive Summary

This guide details the methodological framework for performing Buchwald-Hartwig amination on 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (CAS: 161849-53-4). This substrate presents a classic "chemoselectivity vs. reactivity" paradox in medicinal chemistry:

-

High Reactivity: The electron-deficient pyridine ring, further activated by the 5-trifluoromethyl (

) group, makes the C2-Br bond highly susceptible to oxidative addition. -

Interfering Functionality: The unprotected 3-methanol (

) group poses a risk of catalyst poisoning, competitive O-arylation, and protonolysis of reactive intermediates.

We present two validated workflows: a Direct Coupling Protocol utilizing Third/Fourth Generation Buchwald Precatalysts (RuPhos/BrettPhos Pd G4) for atom economy, and a Protection-Deprotection Protocol for substrates requiring harsh base compatibility.

Substrate Analysis & Strategic Planning

Electronic Environment:

The pyridine nitrogen and the

The Hydroxyl Challenge:

The primary alcohol at position 3 (

-

Competitively bind Palladium (leading to C-O coupling side products).

-

Inhibit the catalytic cycle by forming stable resting states.

Decision Matrix: Route Selection

The following logic gate determines the optimal experimental path based on your specific amine partner.

Figure 1: Strategic decision tree for selecting the amination protocol.

Protocol A: Direct Amination (Recommended)

Rationale: This method utilizes weak bases and bulky, electron-rich biaryl phosphine ligands to prevent O-arylation and facilitate coupling in the presence of the free alcohol.

Key Components:

-

Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines). These precatalysts ensure rapid activation at moderate temperatures without requiring an induction period.

-

Base: Cesium Carbonate (

) .[1] A mild base that neutralizes the ammonium intermediate without generating high concentrations of alkoxide. -

Solvent: t-Amyl Alcohol or 1,4-Dioxane .

Step-by-Step Procedure:

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the following to the vial:

-

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (1.0 equiv, e.g., 256 mg, 1.0 mmol).

- (2.0 equiv, 652 mg). Note: Ensure base is finely ground.

-

RuPhos Pd G4 (0.02 equiv, 2 mol%). Alternative:

(1 mol%) + RuPhos (2 mol%).

-

-

Charging Liquids:

-

Evacuate and backfill the vial with inert gas (3 cycles).

-

Add anhydrous t-Amyl Alcohol (concentration 0.2 M, 5 mL).

-

Add the Amine partner (1.2 equiv). If the amine is a solid, add it in step 2.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.[1]

-

Heat to 80°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the starting bromide (M+H 256/258).

-

-

Workup:

Protocol B: Protection-Deprotection (Conservative)

Rationale: If the amine partner is sterically encumbered or requires a strong base (

Phase 1: Silyl Protection

-

Dissolve substrate in DCM (0.5 M).

-

Add Imidazole (1.5 equiv) and TBS-Cl (1.2 equiv).

-

Stir at RT for 2 hours. Quench with water, extract, and concentrate. (Yields are typically >95%).

Phase 2: Amination (Standard Conditions)

-

Catalyst:

(2 mol%) + BINAP or Xantphos (3 mol%). -

Base:

(1.5 equiv). -

Solvent: Toluene (0.2 M).

-

Temp: 100°C.

-

Note: The TBS group is stable to

but prevents the formation of the pyridyl-alkoxide.

Phase 3: Deprotection

-

Dissolve the coupled product in THF.

-

Add TBAF (1.0 M in THF, 1.5 equiv).

-

Stir at RT for 1 hour. Aqueous workup.

Mechanistic Insight & Troubleshooting

The diagram below illustrates the catalytic cycle, highlighting the critical competition between the Amine and the Alcohol (Alkoxide) for the Pd(II) center.

Figure 2: Catalytic cycle emphasizing the chemoselectivity divergence point.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | Switch to Xantphos or RuPhos (better chelation/crowding). Increase Temp to 100°C. |

| C-O Coupled Product | Alkoxide competition. | Switch base from |

| Protodehalogenation | Ensure solvent is anhydrous. Switch to BrettPhos (prevents | |

| Low Conversion | Poor solubility of base. | Add 1 drop of water (Schiff base activation) or use finely milled |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10] Reaction intermediates and structure-activity relationships."[6][10] Journal of the American Chemical Society.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

BenchChem Technical Division. (2025). "Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine." BenchChem Protocols.

-

Sigma-Aldrich Technical Bulletin. "RuPhos Pd G4 Product Guide."

Sources

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Etherification Protocols for 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Executive Summary & Strategic Analysis

Substrate Profile:

-

Compound: 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol[1][2]

-

Key Functionality: Primary alcohol (nucleophile), 2-Bromo (electrophile/leaving group), 5-Trifluoromethyl (strong electron-withdrawing group).[1]

The Chemoselectivity Paradox: Functionalizing the C3-methanol group presents a specific chemoselectivity challenge. The 5-trifluoromethyl group (-CF₃) significantly reduces electron density on the pyridine ring, activating the 2-bromo position toward Nucleophilic Aromatic Substitution (SNAr).

Standard etherification protocols using strong bases (e.g., NaH, KOtBu) generate a pyridyl-alkoxide intermediate.[1] If the target electrophile (alkyl halide) is not sufficiently reactive, this alkoxide may attack the 2-position of a neighboring substrate molecule, resulting in dimerization or polymerization via SNAr displacement of the bromine.

Recommended Strategy:

-

Scenario A (Aromatic/Acidic Partners): Use the Mitsunobu Protocol .[1][4][5][6] It proceeds under neutral conditions, preserving the sensitive Ar-Br bond.

-

Scenario B (Simple Alkylations): Use the Controlled Williamson Protocol . Requires strict temperature control (0 °C) and high electrophile equivalents to outcompete self-condensation.[1][2]

-

Scenario C (Base-Sensitive/Complex Halides): Use the Silver(I) Oxide Protocol .[1] A mild, heterogeneous method that avoids strong anionic spikes.[1][2]

Decision Logic & Workflow

The following decision tree guides the selection of the optimal etherification method based on the coupling partner and substrate sensitivity.

Figure 1: Strategic decision tree for selecting the appropriate etherification protocol.

Detailed Experimental Protocols

Method A: Mitsunobu Coupling (High Fidelity)

Best For: Coupling with phenols, acidic heterocycles, or when preserving the Ar-Br bond is critical. Mechanism: Activation of the alcohol by a phosphonium intermediate, followed by SN2 displacement by the pronucleophile.

Reagents:

-

Substrate: 1.0 equiv

-

Coupling Partner (Phenol/Acid): 1.1 equiv

-

Triphenylphosphine (PPh₃): 1.2 equiv[1]

-

DIAD (Diisopropyl azodicarboxylate): 1.2 equiv[1]

-

Solvent: Anhydrous THF or Toluene (0.1 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Charge the flask with the Substrate (2-Bromo-5-(trifluoromethyl)pyridine-3-methanol), the Coupling Partner (R-OH), and PPh₃ .[1] Dissolve in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition: Add DIAD dropwise over 15–20 minutes. Critical: The solution typically turns yellow/orange.[1][2] Rapid addition can cause exotherms that degrade the reagents.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC (or LC-MS). Look for the disappearance of the alcohol and the formation of triphenylphosphine oxide (TPPO).

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of TPPO.[2] Filter and purify the filtrate via silica gel chromatography.[1][2]

Expert Insight: If separation from TPPO is difficult, switch to polymer-supported PPh₃ (PS-PPh₃) or use DCAD (Di-p-chlorobenzyl azodicarboxylate), which forms a precipitate that can be filtered off.[1][2]

Method B: Controlled Williamson Ether Synthesis

Best For: Simple alkylations (Methylation, Benzylation) using reactive alkyl halides.[1] Risk: High risk of SNAr self-condensation if temperature is uncontrolled.[1][2]

Reagents:

-

Substrate: 1.0 equiv

-

Sodium Hydride (NaH, 60% dispersion): 1.2 equiv

-

Alkyl Halide (R-X): 1.5 – 2.0 equiv[1]

-

Solvent: Anhydrous DMF or THF (DMF accelerates SN2 but also SNAr; THF is safer).[1][2]

Protocol:

-

Preparation: Wash NaH with dry hexanes (under Argon) to remove mineral oil if the downstream purification is sensitive to lipophiles; otherwise, use as is.

-

Deprotonation: Suspend NaH in anhydrous THF at -10 °C to 0 °C .

-

Substrate Addition: Dissolve the Substrate in minimal THF and add dropwise to the NaH suspension. Stir for 15 minutes at 0 °C.

-

Electrophile Addition: Add the Alkyl Halide (R-X) immediately after the deprotonation period.[1][2]

-

Critical: Do not let the alkoxide sit without the electrophile for extended periods, as this promotes dimerization.

-

-

Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature only if TLC indicates incomplete conversion. Do not heat above 40 °C.

-

Quench: Carefully quench with saturated NH₄Cl solution at 0 °C.

-

Extraction: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF (if used).[1][2]

Method C: Silver(I) Oxide Mediated Alkylation

Best For: Acid- or base-sensitive alkyl halides (e.g., bromo-esters, complex halides).[1] Mechanism: Ag₂O acts as a mild base and halogen scavenger, driving the reaction by precipitating AgBr.

Reagents:

Protocol:

-

Mixture: In a foil-wrapped flask (light sensitive), combine the Substrate , Alkyl Halide , and Ag₂O .

-

Solvent: Add solvent (DCM or ACN) to achieve 0.2 M concentration.[1][2]

-

Reaction: Stir vigorously at room temperature.

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM.[1][2] Concentrate the filtrate.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions specific to this fluorinated pyridine scaffold.

| Issue | Symptom (LCMS/TLC) | Root Cause | Corrective Action |

| Dimerization | Mass = [2x Substrate - HBr] | Alkoxide attacked the C2-Br of another molecule (SNAr).[1][2] | Use Method A or C . If using B , lower temp to -20°C and increase Alkyl Halide equivalents (3.0 eq). |

| Hydrolysis | Mass = [Substrate - Br + OH] | Water present in solvent; OH⁻ displaced Br.[1][2] | Ensure rigorous drying of DMF/THF.[1][2] Use fresh molecular sieves. |

| No Reaction | Starting material remains | Alkoxide is too stabilized by CF₃ group (lower nucleophilicity).[1][2] | Switch solvent to DMF (polar aprotic) to break ion pairs, or add 18-crown-6 (if using K-base).[1][2] |

| Decomposition | Black tar / multiple spots | Reaction temperature too high; Pyridine ring degradation.[1][2] | Strictly limit temperature to < 25°C. Do not reflux. |

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The goal is to maximize Pathway 1 (Etherification) while suppressing Pathway 2 (Dimerization).[1]

Figure 2: Competitive reaction pathways. High concentration of R-X favors Pathway 1.

References

-

Substrate Properties: National Center for Biotechnology Information.[1][2] (2025).[1][2][7] PubChem Compound Summary for CID 2736434, 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol. Retrieved from [Link]

-

Mitsunobu Methodology: Swamy, K. C. K., et al. (2009).[1][2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] Retrieved from [Link] (General methodology reference).[1][2]

-

Williamson Synthesis on Pyridines: Scriven, E. F. V. (1984).[1][2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Retrieved from [Link] (Highlighting SNAr susceptibility).[1][2]

-

Silver Oxide Protocols: Organic Chemistry Portal.[1][2] (n.d.). Ether Synthesis. Retrieved from [Link]

-

Reactivity of Fluorinated Pyridines: Schlosser, M. (1998).[1][2] The reactivity of fluorinated pyridines. Journal of Fluorine Chemistry. (Contextual grounding for the 5-CF3 activation effect).

Sources

- 1. 2-ブロモ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Fragment-Based Drug Discovery Using Trifluoromethyl Pyridine Intermediates

Introduction: The Strategic Advantage of Trifluoromethyl Pyridine Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which often yields large, complex molecules with challenging optimization profiles, FBDD begins with small, low-molecular-weight fragments (typically <300 Da).[1] These fragments, while exhibiting lower initial binding affinity, often possess higher ligand efficiency, providing a more rational and efficient starting point for medicinal chemistry optimization.[3] This approach allows for a more thorough exploration of a target's chemical space, increasing the likelihood of identifying novel binding modes and ultimately, first-in-class therapeutics.[3]

Within the vast chemical space of possible fragments, those incorporating a trifluoromethyl pyridine scaffold have emerged as particularly valuable. The trifluoromethyl (-CF3) group is a bioisostere for methyl and chloro groups and offers a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[4] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions and solubility.[4] Furthermore, the -CF3 group is metabolically stable due to the high strength of the C-F bond, which can block metabolic oxidation at that position, often leading to improved pharmacokinetic profiles.[5][6][7] When combined with the versatile pyridine ring, a common motif in pharmaceuticals, these fragments offer a rich platform for generating diverse and potent lead compounds. This guide provides a detailed overview and practical protocols for leveraging trifluoromethyl pyridine intermediates in your FBDD campaigns.

I. Crafting a High-Quality Trifluoromethyl Pyridine Fragment Library

The success of any FBDD campaign is contingent on the quality and diversity of the fragment library. For trifluoromethyl pyridines, this involves both the synthesis of a variety of positional isomers and the careful selection of fragments with desirable physicochemical properties.

Synthetic Strategies for Trifluoromethyl Pyridine Intermediates

Several synthetic routes can be employed to generate a diverse library of trifluoromethyl pyridine fragments. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Halogen Exchange from Trichloromethyl Pyridines: A common industrial method involves the fluorination of a trichloromethyl pyridine precursor using a fluorinating agent such as anhydrous hydrogen fluoride (HF).[8] This method is particularly useful for large-scale synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-picoline (Illustrative)

This multi-step synthesis is a common route to a key trifluoromethyl pyridine intermediate.[9][10]

-

N-Oxidation of 3-picoline: 3-picoline is oxidized to N-oxy-3-methylpyridine.

-

Chlorination: The N-oxide is then reacted with a chlorinating agent, such as benzoyl chloride, to yield 2-chloro-5-methylpyridine.[9]

-

Side-Chain Chlorination: The methyl group is chlorinated, typically using chlorine gas, to form 2-chloro-5-(trichloromethyl)pyridine.[9]

-

Fluorination: The final step involves a halogen exchange reaction, where the trichloromethyl group is fluorinated using a reagent like anhydrous potassium fluoride with a phase transfer catalyst to produce 2-chloro-5-(trifluoromethyl)pyridine.[9]

2. Bohlmann-Rahtz Pyridine Synthesis: This method allows for the construction of the pyridine ring from trifluoromethyl-containing building blocks, offering a versatile approach to polysubstituted trifluoromethylpyridines.[11][12][13][14] The reaction involves the condensation of an enamine with a trifluoromethyl-substituted ethynylketone, followed by a heat-induced cyclodehydration.[12][13]

Protocol: Bohlmann-Rahtz Synthesis of a Polysubstituted Trifluoromethylpyridine

-

Reaction Setup: In a round-bottom flask, dissolve the trifluoromethyl-α,β-ynone and the β-enamino ester or ketone in toluene.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ZnBr2.[11]

-

Reaction: Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the resulting trifluoromethylpyridine derivative by column chromatography.

3. Direct C-H Trifluoromethylation: Modern synthetic methods have enabled the direct trifluoromethylation of the pyridine ring, offering a more atom-economical approach.[15] These methods often utilize radical trifluoromethylation reagents.

Fragment Library Design Principles

A well-designed fragment library should adhere to the "Rule of Three" as a general guideline:

| Property | Guideline | Rationale |

| Molecular Weight | < 300 Da | Ensures fragment-like simplicity and provides ample room for optimization. |

| cLogP | < 3 | Promotes aqueous solubility, which is crucial for biophysical screening methods. |

| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity and maintains good membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 3 | Avoids excessive polarity and maintains good membrane permeability. |

| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, leading to a lower entropic penalty upon binding. |

Furthermore, the library should possess three-dimensional diversity to explore a wider range of binding pockets. It is also critical to ensure the purity and solubility of each fragment before screening to avoid false positives.

II. Primary Screening: Identifying Your Initial Hits

Due to the low binding affinities of fragments, sensitive biophysical techniques are required for primary screening. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are the most commonly employed methods.

Workflow for an FBDD Campaign

Caption: FBDD workflow using trifluoromethyl pyridine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can reliably detect weak binding events in solution.[7][16] Both ligand-observed and protein-observed methods can be utilized.

Protocol: Protein-Observed ¹H-¹⁵N HSQC NMR Screening

This protocol is ideal for identifying fragments that bind to a specific site on a protein, causing chemical shift perturbations (CSPs).[17]

-

Protein Preparation: Produce and purify ¹⁵N-isotopically labeled target protein. The protein should be stable and soluble at the concentrations required for NMR.[17]

-

Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein in a suitable buffer. This serves as the reference.

-

Fragment Screening: Prepare mixtures of your trifluoromethyl pyridine fragments (typically 5-10 fragments per mixture) and add them to the protein sample.

-

Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for each protein-fragment mixture.

-

Data Analysis: Overlay the spectra from the mixtures with the reference spectrum. Significant shifts in the positions of amide peaks indicate a binding event.

-

Hit Deconvolution: For mixtures that show hits, screen each individual fragment from that mixture to identify the specific binder.

-

Affinity Determination: Titrate the identified hit into the protein sample at varying concentrations and monitor the chemical shift changes to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[18] It is highly sensitive and requires relatively small amounts of protein.

Protocol: SPR-Based Fragment Screening

-

Protein Immobilization: Immobilize the target protein onto a suitable SPR sensor chip.

-

System Priming: Prime the SPR system with running buffer to establish a stable baseline.

-

Fragment Injection: Inject the trifluoromethyl pyridine fragments over the sensor surface at a constant flow rate. It is crucial to include buffer blanks for double referencing.[19]

-

Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram for each fragment. A typical sensorgram consists of an association phase, a steady-state phase, and a dissociation phase.[15][20]

-

Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a concentration-dependent binding response.

-

Hit Confirmation: Re-test the initial hits to confirm their binding activity.

-

Affinity and Kinetics: Perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20]

III. Hit Validation and Optimization: From Fragment to Lead

Once initial hits are identified, they must be validated using orthogonal techniques and then optimized through medicinal chemistry to improve their potency and drug-like properties.

Hit Validation

It is essential to confirm that the observed binding is specific and not an artifact of the screening method.

-

Orthogonal Biophysical Methods: If the primary screen was NMR-based, an orthogonal method like SPR or a thermal shift assay should be used for confirmation, and vice-versa.[21][22]

-

X-ray Crystallography: This is the gold standard for hit validation as it provides a high-resolution three-dimensional structure of the fragment bound to the target protein.[23][24] This structural information is invaluable for guiding the subsequent optimization efforts.[23]

Protocol: X-ray Crystallography of a Protein-Fragment Complex

-

Protein Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Soaking or Co-crystallization: Introduce the trifluoromethyl pyridine fragment to the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.[8]

-

Structure Determination and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-fragment complex.[25] Refine the model to obtain a high-resolution structure.

Hit-to-Lead Optimization Strategies

The structural information obtained from X-ray crystallography guides the optimization process, which can involve several strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein, thereby increasing potency.[26]

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, more potent molecule.[26]

-

Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both fragments.[26]

The Hit-to-Lead Optimization Cycle

Sources

- 1. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. PlumX [plu.mx]

- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]

- 11. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. synarchive.com [synarchive.com]

- 15. affiniteinstruments.com [affiniteinstruments.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 20. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 21. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 22. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein X-ray Crystallography [proteinstructures.com]

- 24. Results for "X-ray Crystallography" | Springer Nature Experiments [experiments.springernature.com]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. lifechemicals.com [lifechemicals.com]

Minimizing debromination side reactions in pyridine couplings

Current Status: Operational

Ticket Topic: Preventing Hydrodebromination (Ar-Br

Triage: The Diagnostic Workflow

Before modifying your reaction parameters, use this decision matrix to identify the source of the hydride responsible for the debromination. Pyridines are electron-deficient, making the oxidative addition complex highly susceptible to reduction rather than transmetallation.

Figure 1: Diagnostic logic flow for identifying the root cause of hydrodebromination in pyridine substrates.

Technical Deep Dive: The Mechanics of Failure

Q: Why is my bromopyridine turning into pyridine instead of coupling?

A: This is a kinetic competition between Transmetallation (the desired path) and

-

The Electronic Trap: Pyridines are electron-deficient ($ \pi $-deficient). When Pd(0) oxidatively adds to a 2-bromopyridine, the resulting Pd(II) intermediate is highly electrophilic.

-

The Hydride Source: If an alkoxide (from base or solvent) coordinates to this electrophilic Pd(II) center, it can undergo

-hydride elimination. This generates a Palladium-Hydride (Pd-H) species. -

The Collapse: The Pd-H species undergoes reductive elimination with the pyridyl ring, expelling the debrominated pyridine (Ar-H) and killing the catalytic cycle.

Key Insight: This reaction is often faster than transmetallation, especially if the boronic acid is sterically hindered or electron-poor (which makes it a slow nucleophile).

Q: Does the choice of Precatalyst matter?

A: Yes, critically.

Traditional catalysts like

-

Recommendation: Use Palladacycle Precatalysts (Buchwald G3/G4) .[1] These activate rapidly at low temperatures, ensuring a high concentration of

enters the cycle immediately, outcompeting the slower decomposition pathways.

Optimization Data: Risk Factors

The following table summarizes conditions that exacerbate debromination versus those that mitigate it.

| Parameter | High Risk (Promotes Debromination) | Low Risk (Promotes Coupling) | Mechanistic Reason |

| Solvent | Isopropanol, Ethanol, Methanol | Toluene, 1,4-Dioxane, THF | Alcohols are primary hydride donors via |

| Base | Aqueous | Anhydrous | Water/Alkoxides facilitate Pd-H formation. |

| Ligand | XPhos, RuPhos, SPhos | Bulky ligands accelerate reductive elimination, leaving less time for side reactions. | |

| Temp | Prolonged heating >100°C | 60–80°C (with active catalyst) | High T favors entropy-driven decomposition/radical pathways. |

Standard Operating Procedure (SOP)

Protocol: Coupling of Sterically Demanding/Prone-to-Reduction 2-Bromopyridines Use this protocol when standard Suzuki conditions result in >10% debromination.

Materials

-

Electrophile: 2-Bromopyridine derivative (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)

-

Note: RuPhos is preferred for electron-poor coupling partners; XPhos for steric bulk.

-

-

Base: Anhydrous

(Tribasic Potassium Phosphate) (2.0 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology

-

Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

-

Solids Addition: Charge the vial with the 2-bromopyridine, boronic acid, base (

), and the Pd-G4 precatalyst.-

Tip: If your pyridine is a liquid, add it after the solvent.

-

-

Degassing (Crucial): Add the anhydrous solvent.[1] Sparge the mixture with Argon for 5–10 minutes.

-

Why? Oxygen promotes homocoupling and can oxidize the ligand, destabilizing the active species and slowing transmetallation, which indirectly favors debromination.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C.

-

Monitor: Check LCMS at 1 hour. These catalysts are fast. Extended heating after conversion completes will only generate impurities.

-

-

Workup: Cool to room temperature. Filter through a small pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify.

Visualizing the Mechanism

The diagram below illustrates the divergence point where the reaction succeeds (Green) or fails via debromination (Red).

Figure 2: Mechanistic divergence. The presence of alkoxides or alcohols diverts the oxidative addition complex toward

References

-

Mechanistic Origins of Debromination

-

Navarro, O., et al. "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.[2]

- Context: Establishes the role of alkoxides and alcohols in facilitating -hydride elimination p

-

(Relevant context on Pd mechanisms and additives).

-

-

Buchwald Precatalyst Generations

- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

- Context: Describes the G3/G4 precatalyst architecture designed to prevent catalyst decomposition and side reactions.

-

Pyridine Coupling Challenges

-

Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[2]